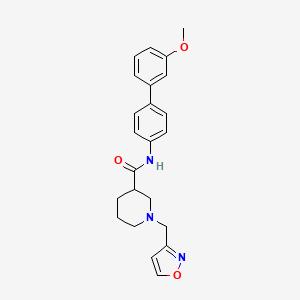
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide, also known as MBTF-NP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide exerts its effects through its ability to generate singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause oxidative damage to biomolecules, including DNA, proteins, and lipids. In cancer cells, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide generates singlet oxygen, which leads to cell death through apoptosis.
Biochemical and Physiological Effects:
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to have both biochemical and physiological effects. Biochemically, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to inhibit the activity of enzymes involved in ROS production, leading to a decrease in ROS levels in cells. Physiologically, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide in lab experiments is its ability to generate singlet oxygen upon exposure to light, which can be used to study the effects of oxidative stress on cells. However, one limitation of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide. One direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Another direction is to study its potential applications in material science, particularly in the development of more efficient solar cells. Additionally, further research is needed to optimize the synthesis method of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide and to improve its solubility in water for use in lab experiments.
Synthesemethoden
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid, followed by the reaction with furan-2-carboxylic acid. The final product is then purified through recrystallization to obtain pure N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In biochemistry, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells. In pharmacology, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been tested for its anticancer properties and has shown promising results in inhibiting cancer cell growth. In material science, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been used as a photosensitizer for the production of solar cells.
Eigenschaften
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O4/c1-15-13-19-20(27-28(26-19)16-7-3-2-4-8-16)14-18(15)25-24(30)23-12-11-22(33-23)17-9-5-6-10-21(17)29(31)32/h2-14H,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVCBLSIUYBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6074667.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6074672.png)

![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6074684.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6074699.png)
![N-cyclohexyl-2-(formylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6074709.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide](/img/structure/B6074716.png)
![1-(4-morpholinyl)-3-(3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6074717.png)

![3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B6074722.png)
![1-(4-chlorobenzyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6074730.png)
![N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide](/img/structure/B6074754.png)
![5-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6074758.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B6074766.png)